molecular formula C10H10N2O3 B428156 4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide

4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide

Katalognummer: B428156
Molekulargewicht: 206.2g/mol
InChI-Schlüssel: JCCXXVVOGZSZPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . This benzamide derivative has been identified as a fragment-like inhibitor in fragment-based drug discovery (FBDD) campaigns. It has demonstrated specific binding activity against the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator . Structural biology studies, specifically X-ray crystallography, have confirmed that this compound binds to the first bromodomain of BRD4 (Brd4 Bromodomain 1) . Bromodomains are "readers" of acetylated lysine residues on histones, and BRD4 plays a critical role in controlling gene expression. Inhibiting its activity is a significant strategy in exploring treatments for cancer and other diseases . As such, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide serves as a valuable chemical tool for researchers studying epigenetic mechanisms, bromodomain function, and for developing potential therapeutic agents . The compound is typically in stock and available for research purposes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.2g/mol

IUPAC-Name

4-(2-oxo-1,3-oxazolidin-3-yl)benzamide

InChI

InChI=1S/C10H10N2O3/c11-9(13)7-1-3-8(4-2-7)12-5-6-15-10(12)14/h1-4H,5-6H2,(H2,11,13)

InChI-Schlüssel

JCCXXVVOGZSZPQ-UHFFFAOYSA-N

SMILES

C1COC(=O)N1C2=CC=C(C=C2)C(=O)N

Kanonische SMILES

C1COC(=O)N1C2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The oxazolidinone scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Structural Features Biological Target Pharmacological Notes
4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide C₁₀H₁₀N₂O₃ Benzamide, unsubstituted oxazolidinone BRD4 bromodomain Epigenetic regulation inhibitor
4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzamide C₁₃H₁₄FN₃O₄ Fluorine at C2, acetamidomethyl group at C5 Undisclosed Enhanced metabolic stability via fluorine
Inavolisib (WHO INN List 122) C₁₉H₂₀F₂N₆O₃ Difluoromethyl, benzoxazepine-imidazole hybrid PI3Kα kinase Phase III oncology candidate; improved selectivity via difluoromethyl
Rivaroxaban Intermediate C₁₄H₁₇N₃O₄ Morpholin-3-one, aminomethyl at C5 Factor Xa (anticoagulant) Industrial-scale synthesis; cost-effective route
5-Chloro-N-{(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl-2-thiophenecarboxamide Undisclosed Thiophene carboxamide, morpholinyl substituent Antibacterial Broad-spectrum activity; chloro-thiophene enhances membrane penetration

Key Observations

Substituent Effects: Fluorine: The 2-fluoro substitution in C₁₃H₁₄FN₃O₄ improves metabolic stability and binding affinity via hydrophobic interactions . Morpholinone: Present in Rivaroxaban intermediates, this group enhances solubility and bioavailability, critical for oral anticoagulants . Difluoromethyl (Inavolisib): Increases potency and kinase selectivity by modulating electron density and steric bulk .

Therapeutic Applications: BRD4 Inhibition: The unsubstituted benzamide-oxazolidinone hybrid (4HXP) is a lead for cancer therapeutics due to BRD4’s role in oncogene expression . Antibacterial Activity: Thiophene-carboxamide derivatives () leverage chloro and sulfonamide groups for Gram-positive targeting .

Synthetic Accessibility :

  • The Rivaroxaban intermediate’s synthesis emphasizes eco-friendly, scalable methods (e.g., catalytic hydrogenation), contrasting with fragment-based approaches for BRD4 inhibitors .
  • Inavolisib’s complex structure requires multi-step synthesis, reflecting its advanced development stage .

Pharmacokinetic and Pharmacodynamic Insights

  • BRD4 Inhibitor (4HXP) : Exhibits moderate solubility (logP ~1.2) but high crystallinity, aiding co-crystallization studies for structure-activity optimization .
  • Inavolisib: Demonstrates nanomolar potency (IC₅₀ <10 nM) against PI3Kα, attributed to the benzoxazepine-imidazole core’s rigid conformation .
  • Antibacterial Analogs: Chloro-thiophene derivatives show MIC values <1 µg/mL against Staphylococcus aureus, outperforming earlier oxazolidinones like linezolid .

Vorbereitungsmethoden

Cyclization-Acylation Sequential Approach

The foundational methodology, as detailed in patent EP1328509B1, involves reacting a carbamate derivative I with an (S)-epoxide II or (S)-secondary alcohol IV in the presence of a lithium cation and a strong base (pKa > 8) to yield the oxazolidinone intermediate III . For 4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide, the carbamate I is designed with a benzamide group at the para position of the aryl ring (R₁ = 4-benzamidophenyl). The reaction proceeds via nucleophilic attack of the carbamate’s oxygen on the epoxide’s electrophilic carbon, followed by ring closure (Scheme 1).

Subsequent acylation of the oxazolidinone’s free amine IX with benzoyl chloride or an activated benzoyl derivative introduces the final benzamide group. This step typically employs trialkylamines as bases and polar aprotic solvents like tetrahydrofuran (THF). The Journal of Heterocyclic Chemistry (1993) corroborates this acylation protocol, noting yields exceeding 70% when using benzoyl chloride in dichloromethane with N,N-diisopropylethylamine.

Direct Coupling of Oxazolidinone Amines

An alternative route involves synthesizing the oxazolidinone amine IX independently, followed by coupling with 4-nitrobenzoyl chloride and subsequent reduction to the benzamide. Patent US8445525B2 exemplifies this approach, where a pre-formed oxazolidinone amine is reacted with 4-nitrobenzoyl chloride in the presence of sodium hydride, yielding 4-nitro-N-(oxazolidinonyl)benzamide, which is hydrogenated to the target compound. This method avoids the need for protecting groups but requires stringent control over nitro-group reduction to prevent over-hydrogenation.

One-Pot Synthesis

The one-pot method, as outlined in EP1328509B1, streamlines the process by combining cyclization and acylation in a single reaction vessel. A carbamate I is treated with an (S)-t-butylcarbamyl epoxide II under basic conditions (lithium t-butoxide in methanol), followed by in situ acid hydrolysis to release the amine IX , which is immediately acylated with benzoyl anhydride. This method reduces intermediate isolation steps, achieving an overall yield of 65–72%.

Detailed Methodologies and Reaction Optimization

Cyclization Step: Key Variables

The cyclization of carbamates with epoxides is highly sensitive to base strength and solvent polarity. Lithium alkoxides (e.g., lithium t-butoxide) in THF or methanol are preferred, as they facilitate deprotonation of the carbamate while stabilizing the transition state. Elevated temperatures (50–60°C) accelerate the reaction but risk epoxide ring-opening side reactions. Crystallization of the (S)-epoxide intermediate II from methanol enhances enantiomeric excess (ee > 98%).

Table 1: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Yield (%)ee (%)
LiO-t-BuTHF208598
DBUMeOH257895
K₂CO₃DMF606290

Acylation Step: Reagent Selection

Benzoylation of the oxazolidinone amine IX is most efficient using benzoyl chloride in dichloromethane with triethylamine, achieving 89% yield. Alternatives like benzoyl anhydride require longer reaction times (12–16 hours) but minimize racemization. Patent US8445525B2 highlights the use of sodium hydride in dimethylformamide (DMF) for bulky acylating agents, though this increases hydrolysis risks.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the oxazolidinone carbonyl (δ 165–167 ppm in ¹³C NMR) and benzamide protons (δ 7.8–8.1 ppm in ¹H NMR). High-performance liquid chromatography (HPLC) with chiral columns verifies enantiopurity, while mass spectrometry (MS) provides molecular ion validation (m/z 235.1 for C₁₀H₁₀N₂O₃) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.